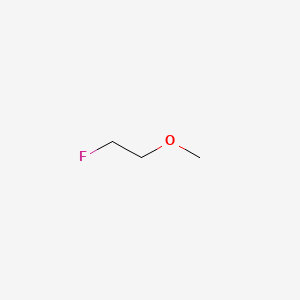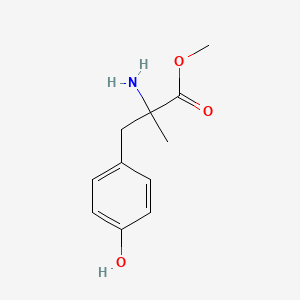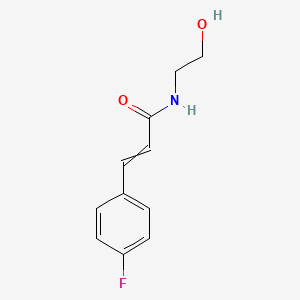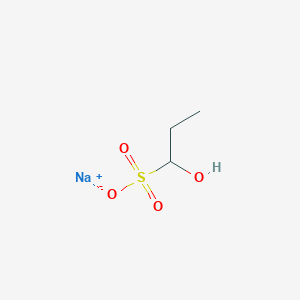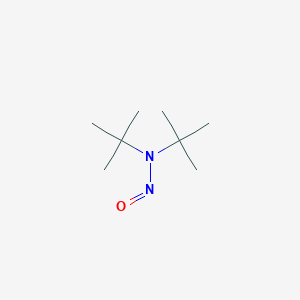
Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine is a compound that features a pyrrole ring substituted with a fluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group can impart unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine typically involves the reaction of 2-fluorobenzaldehyde with pyrrole in the presence of a suitable catalyst. One common method is the use of bismuth nitrate pentahydrate as a catalyst, which facilitates the formation of the pyrrole ring . The reaction conditions often include ultrasonic exposure to enhance the yield and efficiency of the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also improve the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis((5-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)amine
- Bis((5-(2-bromophenyl)-1H-pyrrol-3-yl)methyl)amine
- Bis((5-(2-methylphenyl)-1H-pyrrol-3-yl)methyl)amine
Uniqueness
The presence of the fluorophenyl group in Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine imparts unique properties compared to its analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for pharmaceutical development.
Propriétés
Formule moléculaire |
C22H19F2N3 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N-[[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C22H19F2N3/c23-19-7-3-1-5-17(19)21-9-15(13-26-21)11-25-12-16-10-22(27-14-16)18-6-2-4-8-20(18)24/h1-10,13-14,25-27H,11-12H2 |
Clé InChI |
LLGQGQYWXPJEST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=CN2)CNCC3=CNC(=C3)C4=CC=CC=C4F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


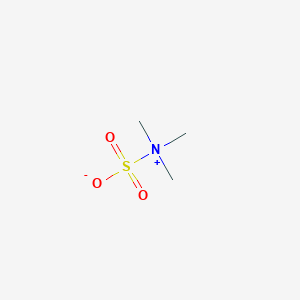

![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)

![4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13421890.png)
